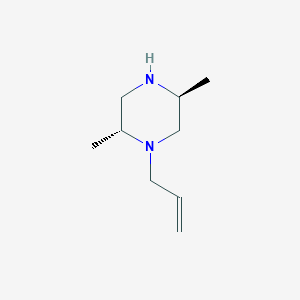

(2R,5S)-1-Allyl-2,5-dimethylpiperazine

Description

Significance of Stereochemistry in Pharmaceutical and Biological Contexts

Stereochemistry is a critical factor in the interaction between a drug molecule and its biological target, such as an enzyme or a receptor. google.comnih.gov Most biological molecules are chiral, meaning they exist in a specific three-dimensional form. Consequently, they often interact differently with the various stereoisomers of a chiral drug. google.comresearchgate.net

Enantiomers, which are non-superimposable mirror images of each other, can exhibit markedly different pharmacological and toxicological profiles. google.com One enantiomer may produce the desired therapeutic effect, while the other might be inactive or, in some cases, cause harmful side effects. google.com This understanding has led regulatory agencies and the pharmaceutical industry to increasingly focus on the development of single-enantiomer drugs to improve safety and efficacy. google.com The use of stereochemically pure compounds can lead to more selective pharmacological profiles, better therapeutic outcomes, and a reduction in adverse drug reactions. google.com

Overview of Piperazine (B1678402) Derivatives as Privileged Structures in Drug Discovery and Development Research

The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at opposite positions. This structure is considered "privileged" in medicinal chemistry because it is a common feature in a vast number of biologically active compounds across various therapeutic areas. mdpi.comscite.ai Piperazine derivatives have been successfully developed as antipsychotic, antidepressant, and anxiolytic drugs, among others. wustl.edu

The versatility of the piperazine scaffold stems from several key properties. The two nitrogen atoms provide sites for chemical modification, allowing for the introduction of various substituents to fine-tune the molecule's biological activity and physicochemical properties, such as solubility and bioavailability. mdpi.comresearchgate.net The piperazine ring's conformational flexibility also allows it to adopt different shapes to fit into the binding sites of various biological targets. researchgate.net These attributes make piperazine and its chiral derivatives a highly valuable and frequently utilized scaffold in the ongoing search for new and improved medicines. mdpi.comscite.ai

Structure

3D Structure

Properties

IUPAC Name |

(2R,5S)-2,5-dimethyl-1-prop-2-enylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2/c1-4-5-11-7-8(2)10-6-9(11)3/h4,8-10H,1,5-7H2,2-3H3/t8-,9+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKUXNUOPPQWDMV-DTWKUNHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNC(CN1CC=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN[C@H](CN1CC=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401235781 | |

| Record name | (2R,5S)-2,5-Dimethyl-1-(2-propen-1-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401235781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155836-78-5, 155766-33-9 | |

| Record name | (2R,5S)-2,5-Dimethyl-1-(2-propen-1-yl)piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=155836-78-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2R,5S)-2,5-Dimethyl-1-(2-propen-1-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401235781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Piperazine, 2,5-dimethyl-1-(2-propen-1-yl)-, (2R,5S) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.012 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (�±)-trans-1-Allyl-2,5-dimethylpiperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2r,5s 1 Allyl 2,5 Dimethylpiperazine and Its Precursors

Enantioselective and Diastereoselective Synthetic Approaches

The synthesis of enantiomerically pure (2R,5S)-1-Allyl-2,5-dimethylpiperazine hinges on precise control of stereochemistry. Methodologies have been developed that are both efficient and scalable, avoiding the need for chromatographic purification. caltech.edu

Enantioconvergent Synthesis from Chiral Precursors

A high-yield enantioconvergent synthesis has been developed starting from the achiral precursor trans-2,5-dimethylpiperazine (B131708). This strategy is designed to convert the entire starting material into the desired single enantiomer, (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine. acs.orgnih.gov The process is notable for its ability to be scaled up for laboratory preparation of over 100-gram quantities. caltech.edu

The core of this approach involves an initial resolution of an intermediate, followed by the chemical conversion of the undesired enantiomer back into a racemic mixture or directly into the desired enantiomer, allowing for a theoretical yield of 100%. acs.orgresearchgate.net A key step in a reported synthesis involves the protection of the resolved chiral piperazine (B1678402). For instance, (2R,5S)-1-Benzyloxycarbonyl-2,5-dimethylpiperazine is reacted with di-tert-butyl dicarbonate (B1257347) to yield (2R,5S)-1-Benzyloxycarbonyl-4-tert-butoxycarbonyl-2,5-dimethylpiperazine, a protected intermediate that facilitates subsequent transformations. caltech.edu

Optical Resolution Techniques for Enantiomeric Purity

Optical resolution is a critical step in the synthesis of enantiomerically pure this compound. An efficient resolution is achieved by forming diastereomeric salts from a racemic mixture of a suitable precursor with a chiral resolving agent. acs.orgnih.gov The synthesis developed by Janetka et al. highlights the use of relatively inexpensive resolving agents to make the process economically viable for large-scale production. caltech.edu

The unwanted (+)-enantiomer obtained from the resolution is not discarded but is interconverted into the desired (-)-enantiomer, which is a hallmark of an enantioconvergent process. acs.org This conversion maximizes the yield of the target molecule from the initial racemic precursor.

Kinetic Resolution Strategies in Asymmetric Synthesis

While enantioconvergent synthesis is used for the target compound, kinetic resolution represents another powerful strategy in the asymmetric synthesis of related piperazine structures. caltech.edu Kinetic resolution involves the differential reaction rate of enantiomers in a racemic mixture with a chiral catalyst or reagent, allowing for the separation of the unreacted, slower-reacting enantiomer with high enantiomeric purity.

For example, the kinetic resolution of N-Boc-2-arylpiperidines has been achieved through asymmetric deprotonation using a chiral base system like n-BuLi/(−)-sparteine. This method allows for the recovery of the enantioenriched starting material with high enantiomer ratios (er) up to 97:3. Subsequent lithiation and electrophilic quench of the resolved material can produce 2,2-disubstituted piperidines with excellent enantioselectivity. Similarly, 2-arylpiperazines have been synthesized asymmetrically via photocatalytic decarboxylative arylation followed by a kinetic resolution using n-BuLi/(+)-sparteine, yielding piperazines with enantiomer ratios up to 99:1.

| Resolution Strategy | Substrate Class | Reagents/Catalyst | Outcome |

| Optical Resolution | trans-2,5-Dimethylpiperazine precursor | Inexpensive chiral resolving agents | Separation of diastereomeric salts |

| Kinetic Resolution | N-Boc-2-arylpiperidines | n-BuLi/(−)-sparteine | Recovered starting material (up to 97:3 er) |

| Kinetic Resolution | 2-Arylpiperazines | n-BuLi/(+)-sparteine | Recovered piperazine (up to 99:1 er) |

Functionalization and Derivatization Strategies

Once the chiral piperazine core is obtained, functionalization and derivatization are key to introducing the desired chemical moieties, such as the allyl group, and for manipulating protecting groups.

N-Alkylation and Acylation Reactions

N-alkylation is the fundamental step for introducing the allyl group onto the piperazine nitrogen. This is typically achieved by reacting the chiral 2,5-dimethylpiperazine (B91223) precursor with an allyl halide, such as allyl chloride or allyl bromide, often in the presence of a base to neutralize the resulting hydrohalic acid. caltech.edu The synthesis of related compounds, for example, involves the condensation of 2-methylpiperazine (B152721) with allyl chloride.

N-acylation reactions are primarily used to install protecting groups on the nitrogen atoms of the piperazine ring. These protecting groups, such as the benzyloxycarbonyl (Cbz) or tert-butoxycarbonyl (Boc) groups, serve to prevent unwanted side reactions and can direct the regioselectivity of subsequent functionalization steps. caltech.edu For example, the reaction of a Cbz-protected piperazine with di-tert-butyl dicarbonate (Boc₂O) introduces a Boc group on the second nitrogen, allowing for differential deprotection later in the synthetic sequence. caltech.edu

| Reaction Type | Reagent Example | Purpose |

| N-Alkylation | Allyl Chloride/Bromide | Introduction of the functional allyl group |

| N-Acylation | Di-tert-butyl dicarbonate (Boc₂O) | Protection of piperazine nitrogen |

| N-Acylation | Benzyl chloroformate (CbzCl) | Protection of piperazine nitrogen |

Allyl Group Transformations and Cleavage Methodologies

The allyl group is not only a functional component of the final molecule but also serves as a versatile protecting group for amines that can be removed under mild conditions. Palladium-catalyzed deallylation is a prominent method for this transformation.

The reaction, often a variation of the Tsuji-Trost reaction, typically involves a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and an allyl scavenger. The catalyst forms a π-allyl palladium complex, which is then intercepted by a nucleophilic scavenger. Common scavengers include morpholine, dimedone, or N,N'-dimethylbarbituric acid. This method is valued for its mildness and orthogonality to other protecting groups like Boc and Cbz. For instance, N-deallylation of a pyrrolidine (B122466) derivative was successfully performed using a Pd(0) catalyst and N,N′-dimethylbarbituric acid to yield the secondary amine in 99% yield. This demonstrates the high efficiency of palladium-catalyzed methodologies for cleaving N-allyl groups in nitrogen-containing heterocycles.

Catalytic Asymmetric Approaches to Piperazine Ring Systems

The development of catalytic asymmetric methods for the synthesis of piperazine ring systems is a significant area of research, driven by the prevalence of this scaffold in pharmaceuticals. These approaches aim to establish stereocenters with high enantioselectivity, providing efficient access to chiral piperazine derivatives.

Catalytic Asymmetric Allylic Alkylation for Piperazin-2-ones and Piperazines

A prominent and powerful strategy for the asymmetric synthesis of piperazine precursors is the palladium-catalyzed asymmetric allylic alkylation (AAA) of piperazin-2-ones. nih.govnih.gov This method facilitates the construction of α-secondary and α-tertiary stereocenters, which can be challenging to create selectively. caltech.edu The resulting enantioenriched piperazin-2-ones are versatile intermediates that can be subsequently reduced to the corresponding chiral piperazines. nih.govcaltech.edu

Researchers have demonstrated that the asymmetric palladium-catalyzed decarboxylative allylic alkylation of differentially N-protected piperazin-2-ones is a highly effective method. nih.govnih.gov This reaction allows for the synthesis of a variety of highly enantioenriched tertiary piperazin-2-ones. nih.gov The process involves the use of a chiral palladium catalyst, often derived from a PHOX (phosphine-oxazoline) ligand, to control the stereochemical outcome of the alkylation. researchgate.net

The scope of this methodology is broad, tolerating various substitutions on both the nitrogen atoms of the piperazin-2-one (B30754) and the allylating agent. caltech.edu For instance, the reaction is compatible with different N-protecting groups, which is crucial for subsequent synthetic manipulations. nih.gov Furthermore, a range of allyl groups, including methallyl, chloroallyl, and phenylallyl, have been successfully employed, leading to the corresponding products in fair to excellent yields and high enantioselectivity. caltech.edu

The general reaction conditions typically involve a palladium precursor, such as Pd2(pmdba)3, and a chiral ligand, for example, (S)-(CF3)3-t-BuPHOX, in a suitable solvent like toluene (B28343) at a controlled temperature. nih.govcaltech.edu The enantiomeric excess (ee) of the products is often determined by chiral chromatography techniques. nih.gov

The utility of the chiral piperazin-2-ones obtained through this method is highlighted by their conversion to the corresponding piperazines. This transformation is typically achieved in two steps: deprotection of the nitrogen, if necessary, followed by reduction of the amide functionality. nih.gov These chiral piperazines are valuable building blocks for the synthesis of medicinally important compounds. nih.gov

Detailed research findings from studies on the catalytic enantioselective decarboxylative allylic alkylation of piperazin-2-ones are summarized in the table below.

| Entry | R¹ | R² | Yield (%) | ee (%) |

| 1 | PMB | Me | 88 | 94 |

| 2 | PMB | Et | 90 | 94 |

| 3 | PMB | n-Pr | 86 | 94 |

| 4 | PMB | i-Pr | 91 | 96 |

| 5 | PMB | n-Bu | 85 | 94 |

| 6 | PMB | i-Bu | 89 | 94 |

| 7 | PMB | Bn | 91 | 95 |

| 8 | Cbz | Me | 85 | 92 |

| 9 | Boc | Me | 82 | 90 |

Conditions: piperazin-2-one (1.0 equiv), Pd₂(pmdba)₃ (5 mol %), (S)-(CF₃)₃-t-BuPHOX (12.5 mol %) in toluene (0.014 M) at 40 °C for 12–48 h. The ee were determined by chiral SFC. nih.govcaltech.edu

The scope of compatible allyl substituents in this reaction has also been explored, demonstrating the versatility of the method.

| Entry | Allyl Substituent | Yield (%) | ee (%) |

| 1 | H | 95 | 95 |

| 2 | Me | 85 | 96 |

| 3 | Cl | 75 | 96 |

| 4 | Ph | 93 | 98 |

Conditions are similar to the table above. caltech.edu

Conclusion

(2R,5S)-1-Allyl-2,5-dimethylpiperazine is a valuable chiral compound whose significance is firmly established in the field of medicinal chemistry. Its efficient enantioconvergent synthesis has made it accessible for the development of specific pharmacological tools. The primary application of this compound as a key intermediate in the synthesis of the selective δ-opioid receptor agonist SNC 80 highlights the critical role of stereochemistry in drug design. While its broader utility as a general chiral auxiliary or ligand in other areas of asymmetric synthesis is not widely documented, its contribution to opioid receptor research underscores the importance of such stereochemically pure building blocks in advancing our understanding of biological systems and developing new therapeutic agents.

Strategic Applications of 2r,5s 1 Allyl 2,5 Dimethylpiperazine As a Key Synthetic Intermediate

Precursor Role in the Synthesis of Opioid Receptor Ligands

(2R,5S)-1-Allyl-2,5-dimethylpiperazine is a well-established and critical intermediate in the development of potent and selective opioid receptor ligands. researchgate.netnih.gov Its rigid, chiral structure is instrumental in defining the stereochemical requirements for effective interaction with opioid receptors, particularly the delta-opioid receptor.

Synthesis of Delta-Opioid Receptor Agonists (e.g., SNC 80 Analogs)

One of the most significant applications of this compound is in the synthesis of SNC 80 and its analogs, which are highly selective non-peptide delta-opioid receptor agonists. The enantiomerically pure nature of this piperazine (B1678402) derivative is essential for the stereospecific synthesis of these agonists.

The synthesis of SNC 80 involves the coupling of this compound with a substituted benzhydryl moiety. This key step establishes the core structure responsible for the compound's high affinity and selectivity for the delta-opioid receptor. Researchers have developed efficient and high-yield enantioconvergent synthesis methods to produce (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine, enabling the large-scale preparation necessary for extensive structure-activity relationship (SAR) studies and preclinical development. researchgate.netnih.gov

Numerous analogs of SNC 80 have been synthesized by modifying the substituents on the aromatic rings and by replacing the N-allyl group with other functionalities. These studies have been crucial in elucidating the pharmacophore of delta-opioid agonists and in developing new chemical entities with improved pharmacological profiles. The (2R,5S)-dimethylpiperazine core is a consistent feature in many of these potent and selective analogs.

| Compound | Modifications from SNC 80 | δ-Opioid Receptor Affinity (Ki, nM) | Reference |

| SNC 80 | - | 1.3 | |

| Analog 1 | Replacement of N-allyl with N-propyl | 0.78 | |

| Analog 2 | Demethylation of the methoxy (B1213986) group | 1.8 | |

| Analog 3 | Introduction of a hydroxyl group on the benzhydryl ring | 2.5 |

Exploration of Ligand-Receptor Interactions

The use of this compound in the synthesis of SNC 80 and its analogs has been pivotal in understanding the molecular interactions between these ligands and the delta-opioid receptor. The rigid piperazine ring constrains the conformation of the molecule, allowing for more precise mapping of the binding pocket.

Computational modeling and site-directed mutagenesis studies, in conjunction with the biological evaluation of analogs built from this chiral scaffold, have revealed key interactions. The basic nitrogen atoms of the piperazine ring are thought to engage in ionic interactions with acidic residues in the receptor, while the aromatic portions of the molecule participate in hydrophobic and van der Waals interactions. The specific (2R,5S) stereochemistry is critical for orienting these interaction points correctly within the receptor's binding site to achieve high affinity and agonist activity.

Building Block for Novel Bioactive Heterocyclic Systems

While the application of this compound is most prominently documented in the field of opioid research, the inherent reactivity and structural features of this chiral building block suggest its potential for constructing other novel bioactive heterocyclic systems. The piperazine core is a common motif in a wide array of therapeutic agents.

Synthesis of Kinase Inhibitors (e.g., p38α MAP Kinase Inhibitors)

A thorough review of the scientific literature did not yield specific examples of this compound being directly utilized as a key intermediate in the synthesis of p38α MAP kinase inhibitors. While the broader piperazine scaffold is present in some kinase inhibitors, the direct synthetic lineage from this specific chiral allyl-substituted piperazine is not documented in the available research.

Development of Anti-Proliferative Agents (e.g., Imatinib Analogues)

Similarly, an extensive search of the chemical and medicinal chemistry literature did not reveal any instances of this compound being employed as a starting material or key intermediate in the synthesis of Imatinib or its analogues. Imatinib contains a N-methylpiperazine moiety, but its synthesis originates from different precursors. There is no published research to date that describes the incorporation of the this compound scaffold into Imatinib or related anti-proliferative agents.

Design and Synthesis of Functionalized Piperazine-Based Ligands

The chemical functionality of this compound provides multiple avenues for the design and synthesis of a diverse array of functionalized piperazine-based ligands. The secondary amine within the piperazine ring and the terminal double bond of the allyl group serve as reactive handles for further chemical elaboration.

The secondary amine can be readily acylated, alkylated, or used in reductive amination reactions to introduce a wide variety of substituents. This allows for the systematic exploration of the chemical space around the piperazine core to optimize interactions with a biological target. For instance, as seen in the development of SNC 80 analogs, modification at this position can significantly impact pharmacological activity.

The allyl group offers another site for chemical modification. The double bond can undergo various reactions such as hydrogenation, oxidation, or metathesis, providing access to a range of functional groups and extending the molecular framework. This versatility allows for the creation of libraries of compounds based on the (2R,5S)-2,5-dimethylpiperazine scaffold for screening against different biological targets. While the primary documented use of these derivatizations has been within the context of opioid receptor ligands, the potential to generate ligands for other receptors and enzymes is significant and remains an area for future exploration.

Structure Activity Relationship Sar and Ligand Design Studies for Piperazine Derivatives

Correlating Structural Modifications with Pharmacological Profiles

The pharmacological profile of piperazine (B1678402) derivatives can be significantly altered through structural modifications at the N-1 and N-4 positions, as well as on the carbon atoms of the ring itself. tandfonline.com These modifications influence key properties such as receptor binding affinity, selectivity, and pharmacokinetic parameters. nih.govresearchgate.net The piperazine ring can act as a central linker connecting two distinct pharmacophoric elements, and its inherent basicity often contributes to the water solubility of the resulting compounds. tandfonline.com

Research into various classes of piperazine derivatives has revealed consistent trends in their SAR. For instance, in the development of antipsychotic agents, substitutions on the piperazine nitrogen atoms have been shown to modulate affinity for dopamine (B1211576) and serotonin (B10506) receptors. researchgate.netmdpi.com Similarly, in the design of antimicrobial agents, the nature of the substituent on the piperazine ring can dictate the spectrum of activity. researchgate.net

The introduction of bulky or lipophilic groups can enhance binding to hydrophobic pockets within a receptor, while the incorporation of polar moieties can improve water solubility and bioavailability. The relative orientation of substituents on the piperazine ring also plays a crucial role, as stereoisomerism can lead to significant differences in biological activity. nih.gov

A notable example of the importance of the piperazine scaffold is in the development of ligands for opioid receptors. The piperazine ring serves as a key structural element in a number of potent and selective opioid receptor agonists and antagonists. nih.govresearchgate.net

Influence of Allyl and Methyl Substituents on Receptor Binding Affinity and Selectivity

The compound (2R,5S)-1-Allyl-2,5-dimethylpiperazine serves as a critical intermediate in the synthesis of highly selective delta-opioid receptor ligands, such as SNC 80. nih.govacs.orgnih.gov The specific substituents—an allyl group at the N-1 position and two methyl groups at the C-2 and C-5 positions—are crucial for conferring the desired pharmacological properties.

The allyl group is a common feature in many opioid ligands. Its presence can influence the ligand's interaction with the receptor, potentially contributing to agonist activity. In the context of delta-opioid agonists derived from 1-allyl-2,5-dimethylpiperazine, the allyl substituent is part of the optimal pharmacophore for high-affinity binding. nih.gov

The methyl groups at the C-2 and C-5 positions of the piperazine ring introduce chirality and conformational constraint. This rigidity is often beneficial for receptor binding, as it reduces the entropic penalty upon binding and can lock the molecule into a bioactive conformation. nih.gov The trans-configuration of the methyl groups, as seen in this compound, is a key determinant of its utility in synthesizing potent delta-opioid agonists. nih.govacs.org

The interplay between these substituents is vital for achieving high affinity and selectivity. For instance, in a series of piperazine-based delta-opioid agonists, the combination of the N-allyl group with the trans-2,5-dimethylpiperazine (B131708) core was found to be essential for potent and selective activity. nih.gov

| Structural Feature | Influence on Pharmacological Profile | Example Compound Context |

|---|---|---|

| Piperazine Scaffold | Provides a versatile and conformationally constrained core. The two nitrogen atoms can be functionalized to modulate activity and physicochemical properties. nih.govresearchgate.net | Core structure in numerous CNS-active agents, including opioid receptor ligands. nih.gov |

| N-1 Allyl Group | Contributes to agonist activity at certain receptors and is a key component of the pharmacophore for high-affinity delta-opioid receptor binding. nih.gov | Essential for the high delta-opioid receptor affinity of SNC 80 and related analogs. nih.gov |

| C-2 and C-5 Methyl Groups (trans) | Introduce conformational rigidity, which can enhance receptor binding by pre-organizing the ligand into a bioactive conformation. nih.gov The stereochemistry is critical for selectivity. | The (2S,5R) configuration is preferred for high delta-opioid receptor selectivity. nih.gov |

Stereochemical Requirements for Optimal Biological Response

Stereochemistry is a paramount factor in the biological activity of piperazine derivatives, particularly those with substitutions on the ring carbons. The specific spatial arrangement of substituents can dramatically affect how a ligand fits into the binding pocket of a receptor, often leading to significant differences in affinity and efficacy between stereoisomers. nih.govachmem.com

In the case of 1-allyl-2,5-dimethylpiperazine, the stereochemistry at the C-2 and C-5 positions is critical for its function as a precursor to selective delta-opioid agonists. nih.govacs.org The enantiomer (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine is a key intermediate for certain delta-opioid receptor ligands. nih.govacs.org However, it is the (+)-enantiomer, with the (2S,5R) absolute configuration, that is incorporated into the highly selective delta-opioid agonist SNC 80. nih.gov

A study on SNC 80 and its derivatives highlighted the stringent stereochemical requirements for delta-opioid receptor binding. The high affinity and selectivity of SNC 80 are attributed to the specific combination of the (αR)-configuration at the benzylic carbon and the (2S,5R)-configuration of the dimethylpiperazine ring. nih.gov The other stereoisomers generally exhibit significantly lower affinity for the delta-opioid receptor. nih.gov This demonstrates that the precise three-dimensional arrangement of the allyl group, the methyl groups, and the rest of the molecule is essential for optimal interaction with the receptor's binding site.

This stereochemical dependence is a common theme in opioid receptor pharmacology, where subtle changes in the spatial orientation of key pharmacophoric elements can switch a compound from an agonist to an antagonist, or alter its selectivity between receptor subtypes (μ, δ, κ). nih.govnih.gov

| Stereoisomer of 1-Allyl-2,5-dimethylpiperazine | Absolute Configuration | Relevance to Delta-Opioid Ligands |

|---|---|---|

| (-)-enantiomer | (2R,5S) | An important intermediate in the synthesis of certain delta-opioid receptor ligands. nih.govacs.org |

| (+)-enantiomer | (2S,5R) | A key component of the highly selective delta-opioid agonist SNC 80, contributing to its high affinity and selectivity. nih.gov |

Computational and Theoretical Investigations of 2r,5s 1 Allyl 2,5 Dimethylpiperazine and Analogs

Molecular Docking Simulations for Target Identification and Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. It is widely used for identifying potential biological targets and predicting the binding mode of ligands. Studies on various piperazine (B1678402) derivatives have successfully employed molecular docking to understand their interactions with receptors such as the histamine (B1213489) H3 receptor (H3R), sigma-1 (σ1R) and sigma-2 (σ2R) receptors, and the androgen receptor (AR). nih.govnih.govnih.gov Given that (2R,5S)-1-Allyl-2,5-dimethylpiperazine is a known intermediate for δ-opioid receptor ligands, docking simulations are crucial for elucidating its potential binding orientation within this target's active site. nih.gov

The analysis of ligand-protein interactions reveals the specific forces that stabilize the binding of a compound within a receptor's active site. For piperazine analogs, these interactions typically include a combination of hydrogen bonds, hydrophobic interactions, and electrostatic forces. nih.gov

Hydrogen Bonds: The nitrogen atoms of the piperazine ring can act as hydrogen bond acceptors, while any N-H groups can serve as donors.

Hydrophobic Interactions: The allyl and dimethyl groups of this compound, along with the carbon backbone of the piperazine ring, can form hydrophobic interactions with nonpolar amino acid residues in the binding pocket. Studies on aryl piperazine derivatives have shown Pi-Pi T-shaped interactions with residues like tyrosine and phenylalanine. nih.gov

Electrostatic Interactions: At physiological pH, the piperazine nitrogen atoms can be protonated, leading to the formation of strong electrostatic interactions or salt bridges with acidic residues like aspartic acid (ASP) or glutamic acid (GLU) in the receptor. nih.gov For instance, docking studies of ligands with the σ2R have identified a key salt bridge with ASP29. nih.gov

These interactions collectively determine the binding affinity and selectivity of the ligand for its target protein.

Molecular docking programs calculate a scoring function to estimate the binding free energy of the ligand-protein complex. This score provides a prediction of the binding affinity, which can be correlated with experimental inhibitory activities (e.g., Ki or IC50 values).

For various piperazine derivatives, calculated binding energies have shown a good correlation with experimental data. nih.gov For example, docking studies of some derivatives with the androgen receptor yielded binding affinities in the range of -7.1 to -7.5 kcal/mol. nih.gov Similarly, analogs targeting the σ2R displayed estimated binding energies ranging from -9.65 to -10.97 kcal/mol. nih.gov These in silico predictions are valuable for prioritizing compounds for synthesis and experimental testing, although they must be interpreted with caution as they are approximations. nih.gov

| Compound Class | Target Receptor | Predicted Binding Energy Range (kcal/mol) |

| Aryl Piperazine Derivatives | Androgen Receptor (AR) | -7.1 to -7.5 |

| Diazaspiro Analogs | Sigma-2 Receptor (σ2R) | -9.65 to -10.97 |

| Piperidine/Piperazine Analogs | Histamine H3 Receptor (H3R) | Varies (correlation with Ki) |

This table presents representative binding energy ranges for piperazine analogs from molecular docking studies against various receptors.

Quantum Chemical Calculations for Electronic and Structural Properties

Quantum chemical calculations are employed to determine the electronic structure and geometry of molecules. These methods provide detailed information about molecular orbitals, charge distribution, and vibrational frequencies, which are fundamental to understanding a molecule's reactivity and interactions.

Density Functional Theory (DFT) is a widely used quantum chemical method for investigating the properties of molecules. It is used to optimize the molecular geometry, calculate electronic properties, and simulate vibrational spectra. Studies on piperazine derivatives often use functionals like B3LYP-D or WB97XD with basis sets such as 6-311++G** to achieve a balance between accuracy and computational cost. jksus.org

For a molecule like this compound, DFT calculations can:

Determine the most stable three-dimensional conformation.

Calculate bond lengths, bond angles, and dihedral angles with high accuracy, which can be compared with experimental data if available. jksus.org

Compute the molecular electrostatic potential (MEP), which identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, highlighting sites prone to intermolecular interactions. scilit.com

Perform Natural Bond Orbital (NBO) analysis to study charge transfer and hyperconjugative interactions within the molecule. scilit.com

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and polarizability. mdpi.com

A large HOMO-LUMO gap implies high stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com

A small HOMO-LUMO gap suggests the molecule is more reactive and can be easily polarized. mdpi.com

Studies on related piperazine compounds have used HOMO-LUMO analysis to explain charge transfer within the molecule and assess its stability. researchgate.net For this compound, this analysis would reveal how the allyl and dimethyl substituents influence the electronic properties and reactivity of the core piperazine ring.

| Quantum Chemical Parameter | Significance | Typical Application |

| HOMO Energy | Electron-donating ability | Predicts reactivity with electrophiles |

| LUMO Energy | Electron-accepting ability | Predicts reactivity with nucleophiles |

| HOMO-LUMO Gap | Chemical stability and reactivity | A larger gap indicates higher stability |

| Global Electrophilicity Index | Electrophilic nature | Classifies the molecule as a good electrophile |

This table outlines key parameters derived from Frontier Molecular Orbital analysis and their significance.

Advanced Topological and Interaction Analysis

Advanced topological methods analyze the electron density distribution to characterize chemical bonding and non-covalent interactions. These techniques provide a quantitative description of the interactions that stabilize molecular structures.

Techniques such as Quantum Theory of Atoms in Molecules (QTAIM), Reduced Density Gradient (RDG), and Electron Localization Function (ELF) are used to visualize and quantify intermolecular and intramolecular interactions, such as hydrogen bonds and van der Waals forces. jksus.orgresearchgate.net Hirshfeld surface analysis is another powerful tool used to map and quantify intermolecular contacts in a crystal structure, providing insights into the packing environment. jksus.orgresearchgate.net For the parent piperazine molecule, topological analyses have shown that the crystal structure is characterized by chains linked by N-H···N hydrogen bonds. iucr.orgresearchgate.net For this compound, these methods could be used to analyze how the allyl and methyl groups influence crystal packing and the network of non-covalent interactions.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. researchgate.netmdpi.com This method partitions crystal space into regions where the electron distribution of a pro-molecule dominates over the summed electron densities of all other molecules in the crystal. The resulting surface is mapped with various properties to highlight and analyze close intermolecular contacts.

For a molecule like this compound, a Hirshfeld surface analysis would elucidate the nature and prevalence of non-covalent interactions that govern its crystal packing. Key features of this analysis include:

dnorm Surface Mapping : A dnorm (normalized contact distance) map is generated on the Hirshfeld surface. This map uses a color scale to indicate intermolecular contacts that are shorter (red spots), equal to (white areas), or longer (blue areas) than the van der Waals radii of the interacting atoms. mdpi.com For the target molecule, red spots would likely indicate hydrogen bonding involving the piperazine nitrogen atoms and hydrogens on neighboring molecules, as well as other close contacts.

Shape Index and Curvedness : These are additional surface properties that can reveal features like π-π stacking interactions, which could be relevant for the allyl group of the target molecule. The shape index identifies complementary hollows and bumps on the surface, with characteristic red and blue triangles indicating stacking arrangements. mdpi.com

A hypothetical summary of the contributions of various intermolecular contacts for this compound, based on analyses of similar molecules, is presented in the table below.

| Intermolecular Contact | Hypothetical Percentage Contribution |

| H···H | 40-50% |

| C···H/H···C | 20-30% |

| N···H/H···N | 10-20% |

| Other | <10% |

This table is illustrative and not based on published experimental data for this compound.

Atoms-In-Molecules (AIM) and Reduced Density Gradient (RDG) Analysis

The Quantum Theory of Atoms in Molecules (AIM) and Reduced Density Gradient (RDG) analysis are theoretical methods used to investigate the nature of chemical bonds and non-covalent interactions based on the topology of the electron density. researchgate.net

Atoms-In-Molecules (AIM) analysis defines atoms and chemical bonds based on the topology of the electron density, ρ(r). Critical points in the electron density, where the gradient is zero, are located and classified. For intermolecular interactions, the presence of a bond critical point (BCP) between two atoms is indicative of an interaction. The properties at this BCP, such as the electron density (ρ) and its Laplacian (∇²ρ), provide quantitative information about the strength and nature of the bond. In the context of this compound, AIM analysis would be used to:

Confirm and characterize hydrogen bonds (e.g., C-H···N).

Quantify the strength of various van der Waals contacts.

Analyze intramolecular interactions that contribute to the molecule's conformational stability.

Reduced Density Gradient (RDG) analysis is a method to visualize weak non-covalent interactions in real space. It is based on the relationship between the electron density and its first derivative. A plot of the RDG versus the electron density multiplied by the sign of the second eigenvalue of the Hessian matrix (sign(λ₂)ρ) reveals regions of different interaction types:

Strong attractive interactions (e.g., hydrogen bonds) appear as spikes at negative sign(λ₂)ρ values.

Weak interactions (e.g., van der Waals forces) are found near sign(λ₂)ρ = 0.

Strong repulsive interactions (e.g., steric clashes) are indicated by spikes at positive sign(λ₂)ρ values.

For this compound, RDG analysis would generate 3D isosurfaces showing the spatial location of these interactions, color-coded to distinguish between attractive, weak, and repulsive forces, thereby providing a detailed map of the non-covalent interaction landscape. researchgate.net

| AIM/RDG Parameter | Information Provided |

| Bond Critical Point (BCP) | Indicates an interaction between atoms. |

| Electron Density (ρ) at BCP | Correlates with the strength of the interaction. |

| Laplacian of Electron Density (∇²ρ) at BCP | Distinguishes between shared (covalent) and closed-shell (ionic, H-bond, vdW) interactions. |

| RDG Isosurface | Visualizes the spatial regions of non-covalent interactions. |

This table describes the general application of these techniques.

Electron Localized Function (ELF) and Molecular Electrostatic Potential Surface (MEPS) Mapping

Electron Localized Function (ELF) and Molecular Electrostatic Potential Surface (MEPS) are analyses that provide insights into the electronic structure and reactivity of a molecule. researchgate.net

Electron Localized Function (ELF) is a method that maps the probability of finding an electron pair in a given region of a molecule. The ELF value ranges from 0 to 1, where high values (approaching 1) correspond to regions with highly localized electrons, such as covalent bonds and lone pairs. An ELF analysis of this compound would visually distinguish:

Core electron basins around the carbon and nitrogen atoms.

Valence basins corresponding to C-H, C-C, C-N covalent bonds.

Localization basins for the lone pair electrons on the nitrogen atoms, which are key sites for protonation and hydrogen bonding.

Molecular Electrostatic Potential Surface (MEPS) maps the electrostatic potential onto the electron density surface of a molecule. researchgate.net This provides a visual guide to the charge distribution and allows for the prediction of sites for electrophilic and nucleophilic attack. The surface is color-coded, typically with:

Red indicating regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack. For the target molecule, this would be concentrated around the nitrogen atoms due to their lone pairs.

Blue indicating regions of positive electrostatic potential (electron-poor), which are susceptible to nucleophilic attack. This would likely be found around the hydrogen atoms, particularly those attached to the piperazine ring.

Green indicating regions of neutral or near-zero potential.

MEPS mapping is crucial for understanding how this compound would interact with other molecules, including biological receptors, by highlighting the regions most likely to engage in electrostatic interactions.

Emerging Research Opportunities and Future Trajectories for 2r,5s 1 Allyl 2,5 Dimethylpiperazine Chemistry

Expansion of Therapeutic Applications beyond Opioid Receptors

While its role in developing opioid receptor ligands is well-established, the therapeutic potential of (2R,5S)-1-allyl-2,5-dimethylpiperazine and its analogs extends into numerous other pharmacological domains. The piperazine (B1678402) nucleus is a cornerstone in a wide array of approved drugs with diverse activities, including antimicrobial, anticancer, and antihistamine effects. rsc.org This proven track record provides a strong rationale for investigating the bioactivity of this compound against new biological targets.

The global challenge of antimicrobial resistance necessitates the discovery of novel therapeutic agents. benthamdirect.com Piperazine-based compounds are being actively explored in this area, with structural modifications showing significant enhancement in antibacterial activity. benthamdirect.com By creating derivatives of this compound, researchers could screen for activity against multidrug-resistant (MDR) pathogens. benthamdirect.com

In oncology, piperazine moieties are integral to many antitumor drugs, including potent tubulin polymerization inhibitors. nih.gov Recent studies have shown that novel arylamide derivatives containing a piperazine group exhibit low nanomolar inhibitory concentrations against various cancer cell lines. nih.gov This precedent suggests that a focused research program could uncover anticancer properties for derivatives of this compound. Furthermore, recent in silico investigations of a related compound, (2R,5S)-2,5-dimethylpiperazine-1,4-diium dinitrate, have indicated potential for treating neurodegenerative disorders such as Parkinson's, Alzheimer's, and schizophrenia, opening another exciting avenue for exploration. researchgate.net

| Potential Therapeutic Area | Rationale for Exploration | Key Research Focus |

|---|---|---|

| Antimicrobial | Piperazine derivatives have demonstrated efficacy against multidrug-resistant (MDR) pathogens. benthamdirect.com | Screening derivatives against a panel of clinically relevant bacteria and fungi. |

| Oncology | The piperazine scaffold is a key component of numerous anticancer drugs, including kinase and tubulin polymerization inhibitors. mdpi.comnih.gov | Evaluating analogs for cytotoxicity in various cancer cell lines and identifying molecular targets. |

| Neurodegenerative Diseases | In silico studies of related dimethylpiperazine compounds suggest potential activity against targets for Parkinson's and Alzheimer's disease. researchgate.net | Assessing the ability of derivatives to modulate neuroinflammatory pathways or protein aggregation. |

| Antiviral | The piperazine ring is present in various compounds with known antiviral properties. researchgate.net | High-throughput screening of a compound library against a range of viral targets. |

Development of Novel Derivatization Pathways for Enhanced Biological Activity

To unlock the full therapeutic potential of this compound, the development of novel derivatization pathways is essential. Historically, the structural diversity of piperazine-containing drugs has been limited, with approximately 80% of modifications occurring at the nitrogen atoms. mdpi.com Recent advances in synthetic chemistry, particularly in C–H functionalization, now offer the ability to modify the carbon backbone of the piperazine ring, creating a much wider range of structurally diverse analogs. mdpi.comresearchgate.net

Photoredox catalysis represents a powerful tool for C–H functionalization, enabling the introduction of aryl, vinyl, and alkyl groups at the C2 position of the piperazine ring. mdpi.comresearchgate.net These methods can proceed under mild conditions and expand the accessible chemical space for structure-activity relationship (SAR) studies. Further derivatization can be achieved through modifications of the existing allyl group or by targeting the second nitrogen atom via well-established methods like reductive amination or nucleophilic substitution. nih.gov

Another promising strategy involves using the chiral piperazine as a scaffold to synthesize related heterocyclic systems, such as piperazin-2-ones. dicp.ac.cnrsc.org These motifs are also considered privileged structures in medicinal chemistry and can serve as conformationally constrained peptide mimics, which are valuable in drug discovery. dicp.ac.cn By systematically applying these derivatization strategies, a comprehensive library of compounds based on the this compound core can be generated for biological screening.

| Derivatization Strategy | Description | Potential Outcome |

|---|---|---|

| C–H Functionalization | Direct modification of the carbon atoms of the piperazine ring, often via photoredox catalysis. mdpi.comresearchgate.net | Creates novel analogs with substituents on the carbon skeleton, significantly expanding structural diversity beyond N-substitution. |

| N-Alkylation/Arylation | Introduction of various alkyl or aryl groups at the secondary amine position (N4). nih.gov | Modulates physicochemical properties like basicity, lipophilicity, and receptor interaction profiles. |

| Allyl Group Modification | Chemical transformation of the allyl side chain (e.g., hydrogenation, oxidation, metathesis). | Fine-tunes steric and electronic properties to optimize binding with biological targets. |

| Scaffold Hopping | Conversion of the piperazine ring into related heterocyclic systems like piperazin-2-ones. dicp.ac.cnrsc.org | Generates novel chemical entities with distinct conformational properties and potential for new biological activities. |

Integration with Advanced Drug Discovery Platforms and High-Throughput Screening

The exploration of new therapeutic applications for this compound and its derivatives can be significantly accelerated by integrating modern drug discovery platforms. The compound's established role as an intermediate for combinatorial chemistry highlights its suitability for generating large libraries of related molecules. nih.gov These libraries are ideal for high-throughput screening (HTS) campaigns, where tens of thousands of compounds can be rapidly tested against a wide array of biological targets, from microbial enzymes to cancer-related proteins.

Complementing experimental screening, computational techniques play a crucial role in rational drug design. Molecular docking studies can predict the binding modes and affinities of novel derivatives with target proteins, helping to prioritize the most promising candidates for synthesis and testing. benthamdirect.com This in silico approach saves considerable time and resources compared to purely empirical methods. The development of a convenient, scalable, and chromatography-free synthesis for the parent compound is a critical enabler for these efforts, ensuring a reliable supply of the starting material for library production. nih.govwustl.edu

| Platform/Technique | Application in this compound Research |

|---|---|

| High-Throughput Screening (HTS) | Rapidly screen a large library of derivatives against diverse biological targets to identify initial "hits". |

| Combinatorial Chemistry | Systematically generate large, diverse libraries of compounds from the core this compound scaffold. nih.gov |

| Molecular Docking/Modeling | Computationally predict and analyze the interactions of designed derivatives with protein targets to guide rational synthesis. benthamdirect.com |

| Structure-Activity Relationship (SAR) Studies | Systematically analyze how changes in chemical structure affect biological activity to optimize lead compounds. |

Green Chemistry Approaches in the Synthesis of Chiral Piperazine Derivatives

As the chemical complexity and scale of synthesis increase, the adoption of green chemistry principles becomes paramount. Modern synthetic strategies for chiral piperazines are increasingly focused on sustainability, aiming to reduce waste, avoid hazardous reagents, and improve energy efficiency.

Photoredox catalysis, particularly with purely organic catalysts, offers a greener alternative to traditional methods that rely on heavy metals like iridium or toxic reagents such as tin compounds. mdpi.com Another sustainable approach is the synthesis of chiral piperazines from abundant, renewable starting materials like α-amino acids. rsc.org Catalytic asymmetric hydrogenation provides an efficient route to chiral piperazine precursors with high enantioselectivity, minimizing the need for classical resolution steps that are often wasteful. dicp.ac.cnrsc.org

Furthermore, the development of continuous flow synthesis for piperazine derivatives represents a significant advancement over traditional batch processing. mdpi.com Flow chemistry can lead to higher yields, better process control, and reduced solvent usage, contributing to a more environmentally benign manufacturing process. The reported enantioconvergent synthesis of this compound itself incorporates green elements by using inexpensive resolving agents and avoiding preparative chromatography, a process known for its high solvent consumption. nih.govwustl.edu

| Green Chemistry Principle | Application in Chiral Piperazine Synthesis | Benefit |

|---|---|---|

| Use of Catalysis | Employing organic photoredox catalysts or palladium-catalyzed asymmetric hydrogenation. mdpi.comdicp.ac.cn | Reduces waste by using small amounts of catalyst instead of stoichiometric reagents; avoids toxic heavy metals. |

| Use of Renewable Feedstocks | Synthesizing chiral piperazines from readily available α-amino acids. rsc.org | Reduces reliance on petroleum-based starting materials. |

| Waste Prevention | Developing enantioconvergent syntheses and avoiding chromatography. nih.govwustl.edu | Minimizes solvent waste and improves overall process efficiency. |

| Safer Solvents and Reagents | Avoiding toxic reagents like tin compounds in radical generation steps. mdpi.com | Enhances the safety profile of the synthetic process for both researchers and the environment. |

Q & A

Q. What are the key considerations for synthesizing (2R,5S)-1-Allyl-2,5-dimethylpiperazine with high stereochemical purity?

Stereochemical control during synthesis is critical. A common approach involves chiral resolution or asymmetric catalysis. For example, allylation of a pre-formed (2R,5S)-2,5-dimethylpiperazine scaffold (via methods like reductive amination or cyclization) can introduce the allyl group while retaining stereochemistry. Reaction conditions (e.g., solvent polarity, temperature) must be optimized to minimize racemization. Post-synthesis purification via chiral HPLC or crystallization with resolving agents (e.g., tartaric acid derivatives) ensures enantiomeric excess ≥98% .

Q. How can the structure of this compound be confirmed experimentally?

A multi-technique approach is essential:

- X-ray crystallography : Resolves absolute configuration and bond angles (e.g., orthorhombic crystal systems observed in analogous piperazine derivatives, with lattice parameters a = 9.4 Å, b = 9.2 Å, c = 18.7 Å) .

- NMR spectroscopy : Key signals include allylic protons (δ 5.1–5.8 ppm, multiplet) and piperazine methyl groups (δ 1.2–1.4 ppm, doublet). NMR confirms quaternary carbons (e.g., allyl sp carbons at δ 115–125 ppm) .

- Chiral chromatography : Validates enantiopurity using columns like Chiralpak IA/IB with hexane:isopropanol gradients .

Advanced Research Questions

Q. How do steric and electronic effects of the allyl group influence the conformational dynamics of this compound?

Q. What strategies resolve contradictions in biological activity data for piperazine derivatives like this compound?

Discrepancies often arise from assay conditions (e.g., pH, solvent) or impurities. For example:

- Solubility effects : Use logP calculations (e.g., predicted logP = 2.1 for the target compound) to optimize DMSO/PBS ratios.

- Metabolic interference : Perform stability assays in liver microsomes (e.g., CYP450 inhibition profiles) to identify false positives .

- Chiral impurities : Validate enantiopurity before testing, as even 2% racemization can skew receptor-binding data .

Q. How can in silico modeling predict the pharmacokinetic profile of this compound?

Use QSPR (Quantitative Structure-Property Relationship) models or software like Schrödinger’s QikProp:

- GI absorption : High permeability (predicted Caco-2 >50 nm/s) due to moderate hydrophobicity.

- BBB penetration : Low probability (BBB score <0.3) due to polar surface area (TPSA ≈ 15 Ų).

- CYP inhibition : Screen against CYP3A4/2D6 isoforms using docking simulations (Glide SP/XP scoring) .

Methodological Guidance

Q. What are best practices for optimizing reaction yields in asymmetric piperazine syntheses?

- Catalyst selection : Chiral Pd or Ir catalysts (e.g., [Ir(cod)Cl] with phosphoramidite ligands) for allylic amination (yields >80%) .

- Solvent optimization : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance nucleophilicity of piperazine intermediates .

- Workup protocols : Use aqueous extraction (pH-adjusted) to remove unreacted amines or byproducts .

Q. How to design a SAR (Structure-Activity Relationship) study for this compound derivatives?

- Core modifications : Substitute allyl with propargyl or cyclopropyl groups to assess π-orbital contributions.

- Methyl group positioning : Compare (2R,5S) vs. (2S,5R) diastereomers in receptor-binding assays (e.g., σ-1 or 5-HT targets) .

- Pharmacophore mapping : Overlay crystal structures (e.g., CCDC 1407713) with receptor active sites using PyMOL or MOE .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.